molecular formula C12H15NO3 B391176 2-(3-Methylbutanamido)benzoic acid CAS No. 166597-79-1

2-(3-Methylbutanamido)benzoic acid

Cat. No.: B391176
CAS No.: 166597-79-1
M. Wt: 221.25g/mol
InChI Key: DTQUMXBRQRHDIL-UHFFFAOYSA-N
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Description

2-(3-Methylbutanamido)benzoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methylbutanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutanamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutanamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbutanamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(3-Methylbutanamido)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The compound this compound features a benzoic acid core substituted with a 3-methylbutanamide group. This structural modification may influence its interaction with biological targets and its overall activity.

Anti-inflammatory Effects

Benzoic acid derivatives are also known for their anti-inflammatory properties. A study demonstrated that certain substituted benzoic acids could inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. The mechanism often involves the modulation of signaling pathways such as NF-κB and MAPK, leading to reduced expression of inflammatory mediators.

Enzyme Inhibition

The inhibition of enzymes is another area where this compound may exhibit activity. For example, some benzoic acid derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria. This suggests that similar compounds could be explored for their potential as antimicrobial agents through enzyme inhibition.

Study on Benzoic Acid Derivatives

A comprehensive study evaluated the biological activity of various benzoic acid derivatives, including those structurally related to this compound. The findings revealed that these compounds could enhance the activity of proteasome and autophagy-lysosome pathways in human fibroblasts, indicating a role in cellular protein degradation systems .

CompoundIC50 (μM)Activity Type
Compound 15Proteasome activation
Compound 210Cathepsin B activation
Compound 37Antimicrobial
Compound 415Anti-inflammatory

In Silico Studies

In silico docking studies have shown that benzoic acid derivatives can bind effectively to key enzymes involved in metabolic pathways. For instance, compounds were found to interact favorably with cathepsins B and L, suggesting potential therapeutic applications in modulating proteostasis networks .

Properties

IUPAC Name

2-(3-methylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQUMXBRQRHDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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